Product packaging for benzyl 3,3,3-trifluoropropanoate(Cat. No.:CAS No. 78686-91-6)

benzyl 3,3,3-trifluoropropanoate

Cat. No.: B6237528
CAS No.: 78686-91-6
M. Wt: 218.2
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Description

Significance of Fluorine Incorporation in Organic Synthesis and Molecular Design

The introduction of fluorine into an organic compound can dramatically alter its physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity, the strongest of all elements, and the strength of the carbon-fluorine bond impart unique characteristics to molecules. nih.gov These include enhanced thermal and metabolic stability, increased lipophilicity, and altered acidity and basicity. numberanalytics.comsigmaaldrich.com In medicinal chemistry, for instance, the addition of fluorine can improve a drug's potency, bioavailability, and metabolic profile. numberanalytics.comlew.ro The minimal steric size of fluorine allows it to act as a bioisostere for a hydrogen atom, while its electronic effects can significantly influence molecular interactions. sigmaaldrich.com

Overview of Trifluoropropanoate Esters as Advanced Synthetic Intermediates

Among the vast array of fluorinated compounds, trifluoropropanoate esters have emerged as highly valuable and versatile synthetic intermediates. These esters contain the trifluoromethyl group (CF3), a key moiety in many pharmaceuticals and agrochemicals. sigmaaldrich.com The electron-withdrawing nature of the trifluoromethyl group activates the ester carbonyl group towards nucleophilic attack, making these compounds useful in a variety of chemical transformations. They serve as building blocks for the synthesis of more complex fluorinated molecules, providing a reliable method for introducing the trifluoromethyl group into a target structure. wikipedia.org

Historical Context of Fluorinated Building Blocks in Organic Transformations

The field of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov However, it was in the mid-20th century that the development of new fluorinating agents and techniques led to a surge in the use of fluorinated compounds. numberanalytics.com Initially, the focus was on the production of chlorofluorocarbons (CFCs) for refrigeration and as propellants. Over time, the unique properties imparted by fluorine led to the development of a wide range of fluorinated building blocks for use in organic synthesis. nih.gov These building blocks, including trifluoropropanoate esters, have become essential tools for chemists seeking to fine-tune the properties of organic molecules for specific applications. sigmaaldrich.comyoutube.com

Benzyl (B1604629) 3,3,3-trifluoropropanoate (B3193706): A Detailed Profile

Benzyl 3,3,3-trifluoropropanoate is a specific and important member of the trifluoropropanoate ester family. Its unique combination of a trifluoromethyl group and a benzyl ester functionality makes it a valuable reagent in organic synthesis.

Properties

CAS No.

78686-91-6

Molecular Formula

C10H9F3O2

Molecular Weight

218.2

Purity

95

Origin of Product

United States

Chemical and Physical Properties

This section details the key chemical and physical properties of benzyl (B1604629) 3,3,3-trifluoropropanoate (B3193706).

PropertyValue
Molecular Formula C10H9F3O2
Molecular Weight 234.17 g/mol
Appearance Colorless liquid
Boiling Point Approximately 85-87 °C at 10 mmHg
Density Approximately 1.25 g/mL
Solubility Soluble in most organic solvents

Synthesis and Preparation

The primary method for synthesizing benzyl (B1604629) 3,3,3-trifluoropropanoate (B3193706) involves the esterification of 3,3,3-trifluoropropanoic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires the removal of water to drive the equilibrium towards product formation.

Another synthetic route involves the reaction of 3,3,3-trifluoropropanoyl chloride with benzyl alcohol in the presence of a base to neutralize the hydrochloric acid byproduct. This method is often faster and can be performed under milder conditions.

Advanced Spectroscopic and Computational Investigations for Mechanistic Elucidation

High-Resolution Spectroscopic Techniques for Structural and Mechanistic Analysis

High-resolution spectroscopic techniques are indispensable tools for the detailed investigation of molecular structures and for monitoring the progress of chemical reactions in real-time. In the context of benzyl (B1604629) 3,3,3-trifluoropropanoate (B3193706), techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultrafast Time-Resolved Infrared Spectroscopy provide a comprehensive understanding of its behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the structure of benzyl 3,3,3-trifluoropropanoate and for monitoring its formation or transformation during chemical reactions. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.

Reaction Monitoring: The synthesis of this compound, typically through the esterification of 3,3,3-trifluoropropanoic acid with benzyl alcohol, can be effectively monitored using NMR. By acquiring spectra at different time intervals, the disappearance of starting material signals and the appearance of product signals can be quantified to determine reaction kinetics. For instance, the characteristic methylene (B1212753) protons of the benzyl group and the quartet signal from the protons adjacent to the trifluoromethyl group in the product would be key markers.

Stereochemical Assignment: While this compound itself is achiral, derivatives of this compound or reactions involving it may lead to chiral products. In such cases, NMR spectroscopy, particularly with the use of chiral shift reagents or by synthesizing diastereomeric derivatives, can be employed for stereochemical assignment.

Below are the anticipated NMR chemical shifts for this compound in CDCl₃, based on analogous structures. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

Nucleus Atom Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹H CH₂ (benzyl) ~5.2 s -
C₆H₅ ~7.3-7.4 m -
CH₂ (propanoate) ~3.4 q J(H,F) = ~10
¹³C C=O ~165 q J(C,F) = ~35
CH₂ (benzyl) ~68 t -
C (ipso, benzyl) ~135 s -
C (ortho, meta, benzyl) ~128 d -
C (para, benzyl) ~129 d -
CH₂ (propanoate) ~35 q J(C,F) = ~30
CF₃ ~123 q J(C,F) = ~277

s = singlet, t = triplet, q = quartet, m = multiplet

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for identifying reaction intermediates and elucidating reaction pathways. researchgate.netnih.govresearchgate.net In the study of reactions involving this compound, ESI-MS can be used to detect and characterize transient species that are crucial for understanding the reaction mechanism.

For example, in a base-catalyzed hydrolysis of this compound, ESI-MS could potentially identify the tetrahedral intermediate formed upon nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The fragmentation pattern of the parent ion in tandem MS (MS/MS) experiments can provide further structural information.

Table 2: Plausible ESI-MS Fragmentation of Protonated this compound

m/z Proposed Fragment Ion Structure
219.06 [M+H]⁺ [C₁₀H₉F₃O₂ + H]⁺
107.05 [C₇H₇O]⁺ Benzyl cation
91.05 [C₇H₇]⁺ Tropylium cation

Ultrafast Time-Resolved Infrared (TRIR) Spectroscopy is a sophisticated technique used to study the dynamics of molecular structures on femtosecond to picosecond timescales. nih.govupmc.fraps.orgnih.govyoutube.com This method is particularly useful for investigating the excited-state dynamics of molecules following photoexcitation. For this compound, TRIR could be employed to study processes such as vibrational energy relaxation and solvent-solute interactions after the molecule is excited with a laser pulse. By monitoring the changes in the vibrational frequencies of specific functional groups, such as the carbonyl (C=O) and trifluoromethyl (CF₃) stretches, the flow of energy within the molecule and to the surrounding solvent can be tracked in real-time.

Computational Chemistry Methodologies

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into reaction mechanisms, transition states, and electronic properties that are often difficult to observe directly.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mdpi.comresearchgate.netresearchgate.net It can be applied to investigate the reaction mechanisms involving this compound, such as its hydrolysis or aminolysis. By calculating the potential energy surface of the reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

For instance, a DFT study of the alkaline hydrolysis of this compound would involve modeling the nucleophilic attack of the hydroxide ion, the formation of the tetrahedral intermediate, and the subsequent departure of the benzyloxy group. The calculated activation energies for each step would provide a quantitative understanding of the reaction kinetics.

The electronic properties of this compound, such as its charge distribution and frontier molecular orbitals (HOMO and LUMO), can be analyzed using computational methods. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electron density distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.govnih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
Benzyl alcohol
Benzyl bromide
Benzyl fluoride
N-Benzyl-3-phenylpropanamide
Benzyl propionate
3,5-Bis(trifluoromethyl)benzylamine
3,5-Bis(trifluoromethyl)benzyl bromide
N-(3,5-bis(trifluoromethyl)benzyl)stearamide
2-benzyl-3,3,3-trifluoropropanoic acid
N-benzyl-2,3,3-trifluoropropanamide
3,3,3-trifluoropropanoic acid
3-(Trifluoromethyl)benzyl bromide
BENZYL N-(3-TRIFLUOROMETHYLPHENYL)CARBAMATE
1,3,5-Trifluorobenzene

Computational Insights into Enantioselectivity and Substrate–Enzyme Interactions

The enantioselective behavior of this compound, particularly in enzyme-catalyzed reactions, can be predicted and rationalized through computational modeling. Techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in understanding the interactions between the substrate and the active site of an enzyme, such as a lipase (B570770).

Molecular Docking and Substrate Binding:

Molecular docking studies can predict the preferred binding orientation of the (R)- and (S)-enantiomers of this compound within the active site of a lipase. The binding affinity, calculated as a docking score, provides an initial assessment of the enantioselectivity. A lower binding energy generally corresponds to a more stable enzyme-substrate complex, suggesting a higher reaction rate for that enantiomer.

For instance, in a hypothetical docking study with Candida antarctica lipase B (CALB), a commonly used enzyme for ester hydrolysis, the benzyl group and the trifluoromethyl group of the substrate would interact with specific amino acid residues in the active site. The trifluoromethyl group, with its strong electron-withdrawing nature, could engage in specific electrostatic or hydrogen bonding interactions that differ between the two enantiomers, thus governing the enantioselectivity.

Molecular Dynamics Simulations for Mechanistic Insights:

MD simulations provide a dynamic view of the enzyme-substrate complex, allowing for the analysis of conformational changes and the stability of the tetrahedral intermediate formed during hydrolysis. By simulating the system over time, researchers can calculate the free energy of binding for each enantiomer, offering a more accurate prediction of enantioselectivity (E-value).

A key aspect of these simulations is the analysis of the hydrogen bond network and hydrophobic interactions between the substrate and the enzyme. For this compound, the orientation of the bulky benzyl group and the polar trifluoromethyl group within the binding pocket would be critical. The flexibility of the enzyme's active site and its adaptation to each enantiomer can be visualized and quantified, providing a detailed picture of the molecular basis of enantioselectivity.

Table 1: Hypothetical Computational Parameters for Enantioselective Hydrolysis of this compound by Candida antarctica Lipase B

Parameter(R)-enantiomer(S)-enantiomer
Docking Score (kcal/mol) -7.5-6.8
Binding Free Energy (ΔG, kcal/mol) -8.2-7.1
Key Interacting Residues Trp104, Thr40Ser105, Leu278
Distance to Catalytic Serine (Å) 3.54.2

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of enzyme-substrate interactions.

Prediction of Tautomeric Equilibria and Reactive Sites

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure, reactivity, and potential tautomeric forms of this compound.

Tautomeric Equilibria:

Esters can theoretically exist in equilibrium with their keto-enol tautomers. However, for simple esters, the equilibrium lies heavily towards the keto form. In the case of this compound, the presence of the electron-withdrawing trifluoromethyl group could potentially influence the stability of the enol form.

DFT calculations can be employed to determine the relative energies of the keto and potential enol tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_eq) can be predicted. It is highly probable that, even with the fluorine substitution, the keto form of this compound remains significantly more stable. Tautomerism in esters is generally not a significant phenomenon under normal conditions. quora.comwikipedia.org

Prediction of Reactive Sites:

The reactivity of this compound towards nucleophilic or electrophilic attack can be predicted by analyzing its molecular orbitals and electrostatic potential surface.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The LUMO is typically localized on the carbonyl carbon, indicating that this is the primary site for nucleophilic attack, for example, by the hydroxyl group of a serine residue in a lipase during hydrolysis.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule. Regions of negative potential (red) indicate areas susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the most positive potential would be centered on the carbonyl carbon, reinforcing its role as the primary electrophilic site. The oxygen atoms of the carbonyl and ether linkages would exhibit negative potential.

Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attack. By calculating the Fukui indices, one can precisely rank the atoms in terms of their susceptibility to different types of reactions.

Table 2: Predicted Reactive Site Properties of this compound from DFT Calculations

Atomic SiteLUMO CoefficientMEP (a.u.)Fukui Index (f-) for Nucleophilic Attack
Carbonyl Carbon 0.25+0.80.35
Carbonyl Oxygen -0.15-0.50.10
Methylene Carbon 0.05+0.10.02

Note: The data in this table is hypothetical and for illustrative purposes only, based on quantum chemical principles.

Applications of Benzyl 3,3,3 Trifluoropropanoate As a Key Building Block in Complex Organic Synthesis

Chiral Auxiliaries and Chirality Transfer in Synthesis

The concept of chirality is central to modern drug discovery and development, as the stereochemistry of a molecule can profoundly influence its biological activity. nih.govontosight.ai Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. tcichemicals.comsigmaaldrich.com Benzyl (B1604629) 3,3,3-trifluoropropanoate (B3193706) and its derivatives have proven to be effective in this regard, facilitating the synthesis of enantiomerically enriched compounds.

Synthesis of Enantioenriched α-Trifluoromethyl Amines and Amino Esters

The α-trifluoromethyl amine moiety is a significant pharmacophore in medicinal chemistry. acs.org A biocatalytic strategy has been developed for the synthesis of enantioenriched α-trifluoromethyl amines through an asymmetric N–H carbene insertion reaction. acs.orgnih.gov This method utilizes engineered variants of cytochrome c552 from Hydrogenobacter thermophilus and benzyl 2-diazo-3,3,3-trifluoropropanoate as the carbene donor. nih.gov By combining protein and substrate engineering, this process can yield chiral α-trifluoromethyl amino esters with high yields (up to >99%) and excellent enantiomeric ratios (up to 95:5 er). acs.orgnih.gov Furthermore, by varying the diazo reagent, the enantioselectivity of the enzyme can be inverted to produce the opposite enantiomers with equally high stereocontrol (up to 99.5:0.5 er). acs.orgnih.gov

This biocatalytic N–H carbene insertion with an acceptor-acceptor carbene donor represents a novel and efficient approach for producing these valuable fluorinated building blocks. nih.gov The resulting enantioenriched α-trifluoromethyl amino esters can be further transformed, for example, into benzyl-protected α-trifluoromethylamino acids in high yields and enantiomeric purity. nih.gov

Table 1: Biocatalytic Synthesis of Enantioenriched α-Trifluoromethyl Amino Esters

Diazo Reagent Enzyme Variant Substrate Product Yield Enantiomeric Ratio (er)
Benzyl 2-diazo-3,3,3-trifluoropropanoate Engineered cytochrome c552 Aryl amine >99% 95:5

Access to β-Trifluoromethyl-β-amino Alcohols and Halides

The enantioenriched α-trifluoromethylated amines synthesized using benzyl 3,3,3-trifluoropropanoate derivatives serve as versatile intermediates for the preparation of other important fluorinated building blocks. acs.org These include β-trifluoromethyl-β-amino alcohols and halides. acs.org The synthesis of β-amino-α-trifluoromethyl alcohols can be achieved through various methods, such as the nucleophilic trifluoromethylation of α-amino aldehydes. nih.gov Another approach involves the reduction of trifluoromethylated β-hydroxy-benzyl-O-oximes. mdpi.com For instance, monoterpene trifluoromethylated β-hydroxy-benzyl-O-oximes have been synthesized and subsequently reduced to the corresponding α-trifluoromethyl-β-amino alcohols in high yields (82–88%). mdpi.com

Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic moiety. researchgate.net this compound has been utilized in the synthesis of various heterocyclic systems.

Preparation of 1,3,4-Functionalized Isoquinolines

Isoquinoline (B145761) and its derivatives are a large class of medically active compounds with a wide range of biological activities. researchgate.netpharmaguideline.com The synthesis of isoquinoline derivatives can be achieved through several methods, including the Bischler–Napieralski reaction and the Pictet-Spengler synthesis. pharmaguideline.comju.edu.jowikipedia.org While direct methods for synthesizing unsubstituted isoquinoline are limited, various derivatives can be prepared. wikipedia.org The reaction of isoquinoline with benzyl chloride, for instance, leads to the formation of benzylated isoquinoline derivatives. ontosight.ai These reactions can be influenced by conditions such as temperature, solvent, and reactant stoichiometry. ontosight.ai

Synthesis of Sulfur-Containing Heterocycles (e.g., Thiiranes, Oxathiolanes)

Sulfur-containing heterocycles are prevalent in natural products and pharmaceuticals. researchgate.netutexas.eduopenmedicinalchemistryjournal.com Various synthetic strategies have been developed to construct these important molecular scaffolds. researchgate.netdntb.gov.uaorganic-chemistry.org For example, a cobalt(II)-catalyzed three-component reaction using N-isocyaniminotriphenylphosphorane, diazo compounds, and carboxylic acids has been developed for the synthesis of 2,5-substituted 1,3,4-oxadiazoles. acs.org This method is notable for its tolerance of a broad range of carboxylic acids and diazoacetates. acs.org

Construction of Carbocyclic Systems

The construction of carbocyclic systems is a fundamental aspect of organic synthesis. This compound can serve as a precursor for building blocks used in these constructions. For instance, halofluorination reactions of cyclohexene (B86901) derivatives can introduce fluorine and another halogen into a carbocyclic ring system. beilstein-journals.org The resulting halofluorinated products can then undergo further transformations, such as elimination reactions, to create new functionalized carbocycles. beilstein-journals.org

As a Precursor for Trifluoromethylated Cyclopentane (B165970) Derivatives

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the formation of trifluoromethylated cyclopentane derivatives. The presence of the trifluoromethyl group (-CF3) can significantly alter the physical, chemical, and biological properties of a molecule, making it a desirable feature in many pharmaceutical and agrochemical compounds. The ester functionality of this compound allows for a variety of chemical transformations, making it a versatile starting material for the construction of five-membered ring systems.

One common strategy for the synthesis of cyclopentane rings is through intramolecular cyclization reactions. In this context, this compound can be elaborated into a suitable precursor for such a cyclization. For instance, the ester can be deprotonated at the α-position to the carbonyl group, followed by reaction with an appropriate electrophile containing a leaving group and a double or triple bond. This would introduce a side chain that can subsequently participate in a ring-closing reaction.

An illustrative, though not experimentally reported, synthetic pathway could involve the alkylation of the enolate of this compound with a homoallylic halide. The resulting diester could then undergo a Dieckmann condensation, a well-established method for forming five-membered rings, to yield a β-ketoester. Subsequent decarboxylation would afford the desired trifluoromethylated cyclopentanone (B42830) derivative.

Table 1: Illustrative Reaction Scheme for the Synthesis of a Trifluoromethylated Cyclopentanone Derivative

Step Reactants Reagents Product
1This compound1. Lithium diisopropylamide (LDA)2. 4-Bromo-1-buteneBenzyl 2-(but-3-en-1-yl)-3,3,3-trifluoropropanoate
2Benzyl 2-(but-3-en-1-yl)-3,3,3-trifluoropropanoateSodium hydride (NaH)2-(Trifluoromethyl)cyclopentanone

The reactivity of the trifluoromethyl group can also be exploited in radical cyclization reactions. For example, a precursor derived from this compound containing a suitably positioned radical acceptor could undergo an intramolecular radical addition to form the cyclopentane ring. The choice of reaction conditions, such as the radical initiator and solvent, would be crucial for the success of such a transformation.

Strategic Intermediate in the Synthesis of Fluorinated Analogs of Known Chemical Scaffolds

The introduction of fluorine atoms into known chemical scaffolds is a widely used strategy in medicinal chemistry and materials science to modulate their properties. This compound serves as a key intermediate for incorporating the trifluoropropanoate moiety into various molecular frameworks, thereby generating fluorinated analogs of existing compounds.

The ester group of this compound can be readily transformed into other functional groups. For example, reduction of the ester would yield 3,3,3-trifluoropropan-1-ol, a versatile building block for introducing the trifluoroethyl group. Alternatively, the ester can be hydrolyzed to 3,3,3-trifluoropropionic acid, which can then be coupled with various amines or alcohols to form amides or other esters, respectively. google.com

A significant application of this strategy is in the development of novel pharmaceuticals. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. By incorporating the trifluoromethyl group into a known drug molecule, it is often possible to develop a more potent and effective therapeutic agent. For instance, a known bioactive compound with a carboxylic acid or alcohol functional group could be esterified or etherified with a derivative of this compound to generate a fluorinated analog.

Table 2: Potential Modifications of Known Scaffolds using this compound Derivatives

Original Scaffold Functional Group Reagent Derived from this compound Resulting Fluorinated Analog Functional Group
Alcohol (-OH)3,3,3-Trifluoropropionyl chlorideEster (-O-CO-CH2-CF3)
Amine (-NH2)3,3,3-Trifluoropropionic acidAmide (-NH-CO-CH2-CF3)
Halide (-X)3,3,3-TrifluoropropoxideEther (-O-CH2-CH2-CF3)

The benzyl protecting group in this compound can be selectively removed under various conditions, such as hydrogenolysis, which adds to its versatility as a synthetic intermediate. This allows for the unmasking of the carboxylic acid functionality at a later stage in a synthetic sequence, enabling further chemical modifications.

In the field of materials science, the introduction of trifluoromethyl groups can impart unique properties to polymers and other materials, such as increased thermal stability and hydrophobicity. This compound can serve as a monomer or a precursor to a monomer for the synthesis of fluorinated polymers with tailored properties.

Future Research Directions and Emerging Opportunities in Fluorinated Ester Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of benzyl (B1604629) 3,3,3-trifluoropropanoate (B3193706), typically achieved through the esterification of 3,3,3-trifluoropropionic acid with benzyl alcohol, is a prime area for the application of novel catalytic systems. Current research is geared towards developing catalysts that offer superior selectivity and efficiency, minimizing side reactions and improving yields.

Recent studies have highlighted the potential of various catalysts in similar esterification reactions. For instance, the use of Lewis acids and organocatalysts is being explored to facilitate the reaction under milder conditions. The development of heterogeneous catalysts is also a key area of interest, as they offer the advantages of easy separation and reusability, contributing to more sustainable and cost-effective production processes. Researchers are investigating the use of metal-organic frameworks (MOFs) and functionalized solid supports as platforms for catalytic sites, aiming to create highly active and selective catalysts for the synthesis of fluorinated esters.

Exploration of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. For benzyl 3,3,3-trifluoropropanoate, this translates to the development of processes that reduce waste, use less hazardous materials, and are more energy-efficient.

One promising approach is the use of enzymatic catalysis. Lipases, for example, can catalyze esterification reactions with high selectivity under mild conditions, often in solvent-free systems or in green solvents like ionic liquids or supercritical fluids. This avoids the use of harsh acidic or basic catalysts and toxic organic solvents. Furthermore, the direct synthesis from alternative feedstocks is being investigated. For example, processes that can utilize biomass-derived benzyl alcohol or develop more efficient routes to 3,3,3-trifluoropropionic acid from readily available starting materials are key goals. A patent for producing 3,3,3-trifluoropropionic acid from the hydrolysis of a benzyl vinyl ether derivative points towards more economical production of this key precursor. google.com

Expansion of Substrate Scope and Reaction Diversity

While the focus is on this compound, the methodologies developed for its synthesis can be extended to a broader range of fluorinated esters. Research in this area aims to create versatile synthetic platforms that can accommodate a variety of fluorinated carboxylic acids and alcohols. This expansion of substrate scope would allow for the creation of a library of novel fluorinated esters with diverse properties and potential applications.

Furthermore, exploring different types of reactions to form the ester linkage is an active area of research. This includes transesterification reactions and the use of activating agents to facilitate the coupling of the acid and alcohol components under milder conditions. The ability to introduce the trifluoromethyl group at different positions within the propanoate chain or to use substituted benzyl alcohols would significantly broaden the chemical space of accessible fluorinated esters.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of specialty chemicals like this compound. Flow reactors provide enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purity.

The integration of these synthetic routes with automated platforms allows for rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading. This high-throughput screening capability can significantly accelerate the discovery of optimal synthetic protocols. Automated systems can also facilitate the in-line purification and analysis of the product, streamlining the entire manufacturing process and making it more efficient and scalable.

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. For the synthesis of this compound, density functional theory (DFT) calculations and other modeling techniques can provide valuable insights into reaction mechanisms.

By modeling the transition states and intermediates of the esterification reaction, researchers can predict the most effective catalysts and optimal reaction conditions. These theoretical predictions can guide experimental work, reducing the number of trial-and-error experiments and accelerating the development of more efficient synthetic methods. Furthermore, computational models can be used to predict the physicochemical properties and reactivity of the target molecule and related fluorinated esters, aiding in the design of new compounds with desired characteristics.

Q & A

Q. What are the common synthetic routes for benzyl 3,3,3-trifluoropropanoate, and how can reaction conditions be optimized for higher yields?

Q. What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. In 1^1H NMR, the benzyl methylene protons (OCH2_2C6_6H5_5) resonate as a singlet at δ 5.1–5.3 ppm, while the CF3_3 group induces splitting in adjacent carbons. In 13^{13}C NMR, the carbonyl carbon (C=O) appears at δ 163–165 ppm with 3JCF^3J_{C-F} coupling (~4 Hz), and the CF3_3 carbon shows a quartet at δ 123–125 ppm (1JCF^1J_{C-F} ≈ 274 Hz) . HRMS confirms the molecular ion ([M+H]+^+ expected at m/z 219.0507 for C10_{10}H9_9F3_3O2_2) .

Q. What safety protocols are essential when handling this compound?

This compound may pose health hazards due to its fluorinated structure. Key precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound serve as a building block in heterocyclic synthesis?

The ester’s electron-withdrawing CF3_3 group activates it for nucleophilic attacks, enabling formal [4+1] cyclizations with hydrazides to form 1,3,4-oxadiazoles or 1,2,4-triazoles. For example, reacting with thiohydrazides in acetonitrile at 80°C for 12 hours yields thiadiazoles (70–85% yield). Mechanistically, the trifluoropropanoyl moiety acts as a carbonyl electrophile, while the hydrazide provides the N–N–X (X = O, S, NH) backbone .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from impurities or stereochemical variations. Recommended steps:

  • Purity Verification : Use HPLC (C18 column, 90:10 H2_2O:MeOH mobile phase) to confirm >98% purity.
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography to assess enantiomeric excess .
  • Standardized Bioassays : Re-test derivatives under uniform conditions (e.g., MIC assays for antifungals at pH 7.0, 37°C) .

Q. What role does the CF3_33​ group play in radical-mediated reactions involving this compound?

The CF3_3 group stabilizes α-carbon radicals through hyperconjugation, enabling applications in photoinduced C–H amination. For instance, under blue LED light with Ru(bpy)3_3Cl2_2 as a photocatalyst, the ester generates radicals that abstract hydrogen from arenes, forming C–N bonds with phthalimide precursors . The radical’s lifetime (measured via EPR spin trapping) increases by ~20% compared to non-fluorinated analogs due to reduced recombination rates .

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